molecular formula C9H9N3O3S2 B2655770 4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide CAS No. 90349-63-6

4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide

Cat. No.: B2655770
CAS No.: 90349-63-6
M. Wt: 271.31
InChI Key: ZYHVYCQAGFWSHS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-amino-1,3,4-thiadiazole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the formation of the sulfonamide bond . The reaction can be summarized as follows:

  • Dissolve 4-methoxybenzenesulfonyl chloride in an appropriate solvent such as dichloromethane.
  • Add 2-amino-1,3,4-thiadiazole to the solution.
  • Introduce the base (e.g., triethylamine) to the reaction mixture.
  • Stir the reaction mixture at room temperature or under reflux conditions until the reaction is complete.
  • Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biological processes in microorganisms, leading to their death .

In cancer cells, the compound may exert its effects by inducing apoptosis (programmed cell death) through the activation of specific signaling pathways. The thiadiazole ring is believed to play a crucial role in this process by interacting with cellular proteins involved in apoptosis regulation .

Comparison with Similar Compounds

4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that can be exploited for various applications.

Properties

IUPAC Name

4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3S2/c1-15-7-2-4-8(5-3-7)17(13,14)12-9-11-10-6-16-9/h2-6H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHVYCQAGFWSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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